HTF4 protein
Description
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Properties
CAS No. |
137178-13-3 |
|---|---|
Molecular Formula |
C6H5F2NO |
Synonyms |
HTF4 protein |
Origin of Product |
United States |
Chemical Reactions Analysis
Binding Interactions
HTF4 exhibits specific binding interactions with E-box motifs located in the long terminal repeat (LTR) of certain viral and cellular genes. The binding affinity and specificity of HTF4 to these motifs can be influenced by various factors, including:
-
Concentration of competing DNA : The presence of unlabeled competitors can inhibit the formation of HTF4-DNA complexes.
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Chemical footprinting : Techniques such as footprinting assays reveal the regions of DNA that are protected upon HTF4 binding, indicating specific interaction sites.
The following table summarizes key findings from binding studies involving HTF4:
Post-Translational Modifications
HTF4 undergoes various post-translational modifications that can affect its activity and stability:
-
Phosphorylation : This modification can enhance or inhibit HTF4's transcriptional activity depending on the specific amino acid residues involved.
-
Acetylation and Ubiquitination : These modifications can regulate the degradation and functional status of HTF4 within the cell.
Hydrolysis Reactions
Proteins, including HTF4, are subject to hydrolysis under acidic or alkaline conditions, leading to the breakdown into constituent amino acids. The following reactions are relevant:
-
Acidic Hydrolysis : Involves treatment with strong acids (e.g., hydrochloric acid), resulting in amino acids in their hydrochloride forms.
-
Alkaline Hydrolysis : Utilizes sodium hydroxide to yield amino acids and can affect protein structure and function significantly.
The conditions for hydrolysis are summarized below:
| Condition | Reagent | Outcome |
|---|---|---|
| Acidic Hydrolysis | HCl (6-12 N) | Yields amino acids as hydrochlorides |
| Alkaline Hydrolysis | NaOH (2 N) | Produces free amino acids |
Interaction with Reactive Oxygen Species
HTF4 is also involved in cellular responses to oxidative stress, where it may interact with reactive oxygen species (ROS). These interactions can lead to oxidative modifications of the protein, impacting its function:
-
Oxidation of Cysteine Residues : Cysteine residues in HTF4 can form disulfide bonds or undergo irreversible oxidation under oxidative stress conditions.
-
Formation of Reactive Carbonyl Species : These species can react with lysine residues, forming stable adducts that may alter HTF4's activity.
The relevance of oxidative modifications is illustrated in the following table:
| Modification Type | Effect on HTF4 |
|---|---|
| Disulfide bond formation | Stabilizes protein structure but may inhibit function |
| Carbonyl adduct formation | Alters functional properties and may impact binding |
Q & A
Q. What is the molecular structure and functional role of HTF4 in hematopoietic lineage specification?
HTF4 (also designated TCF12) is a helix-loop-helix transcription factor encoded by the TCF12 gene on chromosome 15 . It regulates lymphoid lineage commitment during hematopoietic differentiation by binding to E-box DNA motifs and forming heterodimers with tissue-specific partners like TAL1/SCL . Key methodologies to study its role include:
- scRNA-seq and ATAC-seq integration to map chromatin accessibility and transcriptional dynamics in hematopoietic progenitors .
- ChromVAR analysis to infer transcription factor (TF) motif activity across differentiation trajectories .
Q. How can researchers detect HTF4 expression and activity in experimental models?
- Antibody-based methods : Use validated antibodies for Western blot, immunofluorescence, or flow cytometry (ensure epitope specificity due to potential cross-reactivity with paralogs like HEB or E2A proteins) .
- Functional assays : Luciferase reporter systems with E-box-containing promoters to measure HTF4-dependent transcriptional activation .
- Single-cell multiomics : Combine scRNA-seq with CUT&Tag to resolve HTF4’s spatiotemporal activity in heterogeneous cell populations .
Q. What are standard experimental models for studying HTF4 in hematopoiesis?
- In vitro differentiation : Human embryonic stem cells (hESCs) or induced pluripotent stem cells (iPSCs) directed toward hematopoietic lineages .
- Transgenic mouse models : Conditional Tcf12 knockout mice to assess lymphoid/myeloid lineage defects .
Advanced Research Questions
Q. How do conflicting datasets on HTF4’s role in lymphoid vs. myeloid commitment arise, and how can they be reconciled?
Discrepancies may stem from:
- Context-dependent TF interactions : HTF4’s activity varies with partners (e.g., TAL1 in erythroid vs. ID4 in lymphoid lineages) .
- Technical variability : Differences in scRNA-seq resolution or chromatin accessibility thresholds . Resolution strategies :
- Meta-analysis of public datasets (e.g., Human Cell Atlas) to compare HTF4 motif accessibility across tissues.
- Perturbation studies : CRISPR/Cas9 knockout followed by ATAC-seq to isolate HTF4-specific regulatory elements .
Q. What are the challenges in characterizing HTF4’s post-translational modifications (PTMs) and their functional impact?
- Low abundance : HTF4 may be undetectable via standard mass spectrometry without enrichment (e.g., immunoprecipitation or SILAC labeling).
- Dynamic modifications : Phosphorylation or ubiquitination may transiently alter DNA-binding affinity. Methodological solutions :
- Proximity ligation assays (PLA) to visualize PTM-dependent protein interactions in situ .
- Kinase/phosphatase inhibitor screens coupled with RNA-seq to link modifications to transcriptional outputs .
Q. How can researchers resolve HTF4’s redundancy with other bHLH factors (e.g., HEB, E2A) in gene regulatory networks?
- Combinatorial CRISPR : Simultaneously knock out TCF12, TCF3 (E2A), and HEB to identify synthetic lethality or compensatory mechanisms .
- ChIP-seq with isoform-specific antibodies to distinguish HTF4-bound enhancers from those regulated by paralogs .
Methodological and Data Analysis Questions
Q. What statistical frameworks are optimal for analyzing HTF4’s role in single-cell datasets with high dropout rates?
- Imputation tools : MAGIC or SAVER to reduce noise in scRNA-seq data .
- Trajectory inference : Use Monocle3 or Slingshot to model HTF4’s regulatory dynamics along differentiation paths .
Q. How to validate HTF4’s direct vs. indirect regulatory targets experimentally?
- CRISPR interference (CRISPRi) : Silencing TCF12 followed by RNA-seq to identify primary transcriptional targets .
- Hi-C or Capture-C : Confirm physical interactions between HTF4-bound enhancers and target promoters .
Ethical and Reporting Standards
Q. What NIH guidelines apply to preclinical studies involving HTF4 knockout models?
- Animal studies : Adhere to ARRIVE 2.0 guidelines for reporting in vivo experiments, including sample size justification and randomization .
- Data transparency : Deposit raw sequencing data in public repositories (e.g., GEO or ArrayExpress) with MIAME-compliant metadata .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
